6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
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Overview
Description
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a compound characterized by its unique structural features, integrating a pyrazolo[3,2-b][1,3]oxazine core with an appended carboxylic acid group. This structure offers intriguing potential in medicinal and chemical research due to its diverse chemical reactivity and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. A common route might include:
Formation of the pyrazolo[3,2-b][1,3]oxazine ring: This could be achieved through cyclization reactions involving appropriate precursors, such as hydrazines and 1,3-oxazines under acidic or basic conditions.
Introduction of the carboxylic acid group: Functionalization of the ring structure, often through carboxylation reactions using reagents like carbon dioxide or its derivatives.
Industrial Production Methods
For industrial-scale production, the process requires optimization for yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation, potentially transforming its functional groups into more oxidized states.
Reduction: Conversely, reduction can modify its structure, possibly impacting its oxazine and pyrazole rings.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminium hydride or sodium borohydride.
Solvents: Depend on the reaction, often using water, alcohols, or organic solvents like dichloromethane.
Major Products Formed
Products vary based on reaction conditions, potentially resulting in derivatives with enhanced or modified biological activities, such as substituted carboxylic acids or modified oxazine rings.
Scientific Research Applications
The compound is widely studied for its applications in various fields:
Chemistry: As an intermediate in synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action is typically explored through its interactions at the molecular level:
Molecular Targets: It may target specific enzymes or receptors.
Pathways Involved: Often modulates biochemical pathways, potentially impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
Uniqueness
6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid stands out due to the tert-butoxy carbonyl group, which can influence its chemical reactivity and stability, making it a valuable compound in synthetic chemistry.
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Properties
CAS No. |
2758005-36-4 |
---|---|
Molecular Formula |
C12H17N3O5 |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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